Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,5-dichlorophenyl group attached to a 4-oxobutyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2,5-dichlorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems also minimizes human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed:
Oxidation: 4-(2,5-dichlorophenyl)-4-oxobutyric acid.
Reduction: Ethyl 4-(2,5-dichlorophenyl)-4-hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed ester hydrolysis.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active 4-(2,5-dichlorophenyl)-4-oxobutyric acid. This acid can then interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
- Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate
- Ethyl 4-(2,6-dichlorophenyl)-4-oxobutyrate
- Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate
Comparison: Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBWFKXXRNQFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645750 |
Source
|
Record name | Ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-08-0 |
Source
|
Record name | Ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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